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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923 Get Quote

Spectroscopic Identification of (-)-Albine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies used for the identification and characterization of the quinolizidine alkaloid, (-)-
albine. This document is intended to serve as a valuable resource for researchers in natural

product chemistry, pharmacology, and drug development.

Introduction to (-)-Albine
(-)-Albine is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the

Lupinus genus, commonly known as lupins. These plants have a long history of use in

traditional medicine and are known to produce a diverse array of alkaloids with a wide range of

biological activities. The structural elucidation of these compounds is crucial for understanding

their pharmacological properties and potential therapeutic applications. Spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy, are indispensable tools for the unambiguous identification of (-)-
albine.
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The definitive identification of (-)-albine relies on a combination of spectroscopic techniques

that provide detailed information about its molecular structure, connectivity, and functional

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For (-)-albine, both ¹H and ¹³C NMR are essential for assigning the chemical structure.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shift assignments for (-)-albine. This

data was obtained from the SpectraBase database and is attributed to W. Robien, Institute of

Organic Chemistry, University of Vienna.

Carbon Atom Chemical Shift (δ) ppm

C-2 56.8

C-3 28.9

C-4 25.8

C-5 34.9

C-6 53.1

C-7 52.8

C-8 25.5

C-9 34.1

C-10 64.9

C-11 170.1

C-12 130.6

C-13 117.8

C-15 47.9

C-17 60.1
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¹H NMR Spectral Data

Detailed experimental ¹H NMR data for (-)-albine is not readily available in publicly accessible

spectroscopic databases. However, based on the known structure, the following proton signals

would be expected:

Alkenyl Protons: Resonances in the downfield region (typically δ 5.0-6.0 ppm) corresponding

to the protons of the vinyl group.

Protons Alpha to Nitrogen: Signals in the range of δ 2.5-3.5 ppm for the protons on carbons

adjacent to the nitrogen atoms.

Protons Alpha to Carbonyl: A signal for the proton on the carbon adjacent to the lactam

carbonyl group.

Aliphatic Protons: A complex series of overlapping signals in the upfield region (typically δ

1.0-2.5 ppm) corresponding to the methylene and methine protons of the quinolizidine ring

system.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

While a specific experimental mass spectrum for (-)-albine is not readily available, the

expected fragmentation pattern for quinolizidine alkaloids would involve characteristic

cleavages of the ring system. The molecular ion peak (M+) would be expected at m/z 232,

corresponding to the molecular formula C₁₄H₂₀N₂O. Common fragmentation pathways would

likely involve the loss of the allyl group and cleavage of the bonds adjacent to the nitrogen

atoms and the carbonyl group.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

An experimental IR spectrum for (-)-albine is not publicly available. However, based on its

structure, the following characteristic absorption bands would be anticipated:
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch Not present

C-H Stretch (sp²) ~3080

C-H Stretch (sp³) 2850-3000

C=O Stretch (Lactam) ~1650 (strong)

C=C Stretch ~1640

C-N Stretch 1000-1250

Experimental Protocols
The following sections outline generalized experimental protocols for the isolation of (-)-albine
and the acquisition of its spectroscopic data.

Isolation of (-)-Albine from Lupinus Seeds
A general procedure for the extraction and isolation of quinolizidine alkaloids from Lupinus

seeds is as follows:

Grinding and Defatting: Dried and finely ground lupin seeds are first defatted using a non-

polar solvent like hexane.

Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution

(e.g., 0.5 M HCl) to protonate the alkaloids and bring them into the aqueous phase.

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made

basic (pH > 10) with a strong base (e.g., NaOH or NH₄OH). The free-base alkaloids are then

extracted into an organic solvent such as dichloromethane or chloroform.

Purification: The crude alkaloid extract is concentrated under reduced pressure. Further

purification is typically achieved using chromatographic techniques such as column

chromatography on silica gel or alumina, followed by preparative thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC) to isolate pure (-)-albine.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d

(CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such

as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer

(e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to

confirm the elemental composition.

Infrared Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr) or as a KBr pellet.

Visualizations
The following diagrams illustrate key aspects of (-)-albine's biological context and the

experimental workflow for its study.
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Biosynthesis of Quinolizidine Alkaloids.
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Workflow for the Isolation of (-)-Albine.
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Conclusion
The structural characterization of (-)-albine is unequivocally achieved through the combined

application of NMR, MS, and IR spectroscopy. While a complete set of publicly available

experimental spectra for (-)-albine is currently limited, the provided ¹³C NMR data, along with

the predicted spectral characteristics from other techniques, offer a solid foundation for its

identification. The outlined experimental protocols provide a practical framework for the

isolation and analysis of this and related quinolizidine alkaloids. Further research to fully

populate the spectroscopic database for (-)-albine will be invaluable for the broader scientific

community.

To cite this document: BenchChem. [Spectroscopic data (NMR, MS, IR) for (-)-Albine
identification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615923#spectroscopic-data-nmr-ms-ir-for-albine-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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